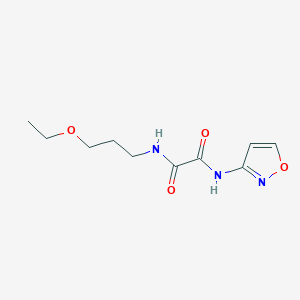
N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide, also known as EPOXY, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. EPOXY is a small molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
科学的研究の応用
N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. In materials science, this compound has been used as a crosslinking agent for epoxy resins, which are widely used in the manufacturing of adhesives, coatings, and composites. In agriculture, this compound has been studied for its potential as a herbicide and a fungicide.
作用機序
The mechanism of action of N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. This compound has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. This compound has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory effects. This compound has been shown to decrease the frequency and duration of seizures in animal models of epilepsy. This compound has also been shown to reduce pain and inflammation in animal models of acute and chronic pain.
実験室実験の利点と制限
One advantage of using N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide in lab experiments is its relatively simple synthesis method and high yield. This compound is also stable under various conditions and can be easily stored and transported. However, one limitation of using this compound in lab experiments is its potential toxicity and lack of selectivity. This compound has been shown to have cytotoxic effects on various cell lines, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide, including the development of more selective analogs with improved pharmacological properties. One direction is to explore the potential of this compound as a therapeutic agent for various neurological disorders, such as epilepsy, neuropathic pain, and anxiety. Another direction is to investigate the potential of this compound as a crosslinking agent for other types of polymers, such as polyurethanes and polyesters. Furthermore, the potential of this compound as a herbicide and a fungicide in agriculture needs to be further explored.
合成法
N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide can be synthesized using various methods, including the reaction of isoxazole-3-carboxylic acid with ethoxypropylamine, followed by the reaction with oxalyl chloride. Another method involves the reaction of isoxazole-3-carboxylic acid with ethoxypropylamine, followed by the reaction with oxalic acid dihydrate and thionyl chloride. The yield of this compound using these methods ranges from 40% to 80%.
特性
IUPAC Name |
N-(3-ethoxypropyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-2-16-6-3-5-11-9(14)10(15)12-8-4-7-17-13-8/h4,7H,2-3,5-6H2,1H3,(H,11,14)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJXXIJEDGWTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=O)NC1=NOC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(2,6-difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2902600.png)
![4-Chloro-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2902604.png)
![Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate](/img/structure/B2902606.png)
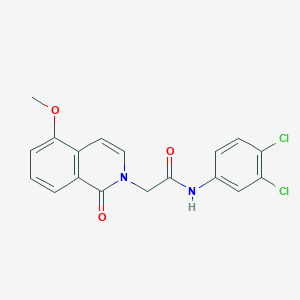
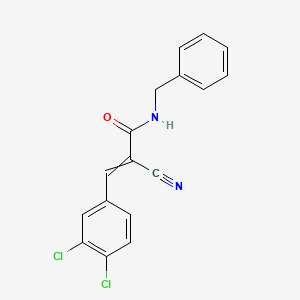
![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2902611.png)
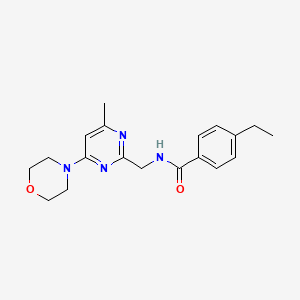
![6-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2902613.png)
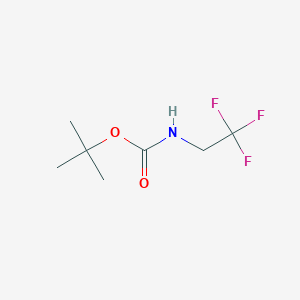
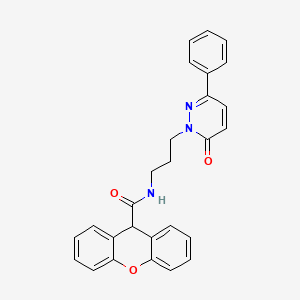

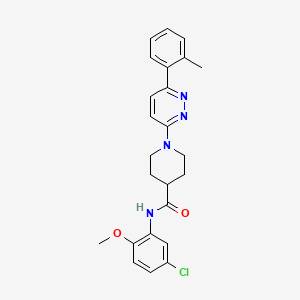

![1-((2-methylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2902621.png)